molecular formula C24H18ClFN2O2 B2987849 5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 339096-93-4

5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2987849
M. Wt: 420.87
InChI Key: DZZNKUKNAZJXGF-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H18ClFN2O2 and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Methodologies

Research into similar compounds often focuses on the development of new synthetic methodologies that enable the construction of complex molecules with potential applications in medicinal chemistry and material science. For instance, studies have explored the synthesis of methoxylated 3-pyrrolin-2-ones, which are useful adducts for the preparation of agrochemicals or medicinal compounds, demonstrating the utility of these compounds in facilitating diverse chemical syntheses (Ghelfi et al., 2003). This suggests that the compound could also be a valuable intermediate in the synthesis of a wide range of biologically active molecules or materials.

Photophysical Properties

Compounds structurally related to the one described have been studied for their photophysical properties, indicating potential applications in the development of new materials for electronics and photonics. For example, the synthesis, photophysical evaluation, and computational study of pyridine compounds have revealed high fluorescence quantum yields, suggesting their application in the creation of emissive materials for optoelectronic devices (Hagimori et al., 2019). This highlights the relevance of exploring the photophysical properties of the compound for similar applications.

Pharmaceutical Intermediates

The synthesis of compounds with similar structural frameworks has been linked to the development of pharmaceuticals, showcasing the potential of these molecules as intermediates in drug discovery. For instance, certain pyrrole derivatives have been synthesized and shown to possess analgesic and anti-inflammatory activities, underscoring their importance in the synthesis of new therapeutic agents (Muchowski et al., 1985). Therefore, the compound of interest could serve as a key intermediate in the design and synthesis of new drugs.

properties

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-30-19-12-10-18(11-13-19)28-23(15-27-22-5-3-2-4-21(22)25)20(14-24(28)29)16-6-8-17(26)9-7-16/h2-15,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJSDKDEBXYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

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